molecular formula C6H12N2O2 B1301008 4-(2-Hydroxyethyl)piperazin-2-one CAS No. 23936-04-1

4-(2-Hydroxyethyl)piperazin-2-one

Cat. No. B1301008
CAS RN: 23936-04-1
M. Wt: 144.17 g/mol
InChI Key: DPUICVIJDAOKBK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperazin-2-one is a chemical compound that is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and as a scaffold for chemical synthesis. Piperazines are cyclic secondary amines with a wide range of pharmacological activities and are used as building blocks in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives often begins with commercially available piperazine-2-carboxylic acid dihydrochloride. An efficient and scalable synthesis method has been developed for differentially protected 2-(hydroxymethyl)piperazines, which are valuable intermediates for further chemical modifications . Additionally, the synthesis of complex piperazine derivatives, such as those with a 4-phenyl-piperazin-1-yl moiety, involves multiple steps including the use of nuclear magnetic resonance (NMR), mass spectra, and X-ray crystallography to confirm the structure of the final product .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed through various spectroscopic methods. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were elucidated using FT-IR, 1H & 13C NMR, and LCMS, with further confirmation by single crystal X-ray diffraction analysis . The crystal structure of a 2:1 complex of 4-methylphenol with piperazine was also determined by X-ray diffraction, revealing hydrogen bonding between the amine N atoms and the phenol hydroxyl group .

Chemical Reactions Analysis

Piperazine and its derivatives participate in a variety of chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility as a basic catalyst . Furthermore, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while its hydrazide derivative forms a two-dimensional structure with strong N–H…O hydrogen bonds . The solubility and crystallinity of these compounds can affect their biological activity and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant and Antimicrobial Activities

A study by Aytemir, Çalış, and Özalp (2004) explored the synthesis of 13 derivatives of 4H-pyran-4-one, incorporating substituted piperazine derivatives, including 4-(2-Hydroxyethyl)piperazin-2-one. These compounds were evaluated for their potential anticonvulsant activity using in vivo tests like maximal electroshock (MES) and sub-cutaneous Metrazol (scMet). Additionally, their antimicrobial activities were investigated in vitro against various bacteria and fungi. The study found specific compounds with significant activity in the scMet test and against MES, as well as antifungal activities against all tested fungi (Aytemir, Çalış, & Özalp, 2004).

Estrogen Receptor Binding Affinity and Molecular Docking

Parveen et al. (2017) synthesized compounds including substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, evaluating them against human breast cancer and kidney cell lines for cytotoxic activities. Several compounds exhibited significant anti-proliferative activities, and molecular docking studies revealed good binding affinity with the Bcl-2 protein. The study suggests that the chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhanced anti-proliferative activities (Parveen et al., 2017).

Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives

In another study by Aytemir, Septioğlu, and Çalış (2010), new derivatives of 4H-pyran-4-one were synthesized as potential anticonvulsant compounds, involving the reaction of substituted piperazine derivatives with kojic acid. The anticonvulsant activities of these compounds were examined, and specific compounds were identified as highly active against MES seizures and scMet seizures, without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Future Directions

The future directions in the study and application of 4-(2-Hydroxyethyl)piperazin-2-one could involve further exploration of its synthesis methods, as recent developments in the synthesis of piperazine derivatives have been reported . Additionally, given its structural similarity to HEPES, a known buffer agent, potential applications in biochemical research could be explored .

properties

IUPAC Name

4-(2-hydroxyethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUICVIJDAOKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885250
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)piperazin-2-one

CAS RN

23936-04-1
Record name 4-(2-Hydroxyethyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23936-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Piperazinone, 4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
H Lepaumier, EF da Silva, A Einbu, A Grimstvedt… - Energy Procedia, 2011 - Elsevier
To understand which part of the CO 2 amine-based system is mostly responsible of amine degradation, MEA degradation under real CO 2 capture conditions is compared with two …
Number of citations: 201 www.sciencedirect.com
EF da Silva, H Lepaumier, A Grimstvedt… - Industrial & …, 2012 - ACS Publications
2-Ethanolamine (MEA) degradation has been studied under varying conditions of relevance to postcombustion CO 2 capture. Degradation experiments performed in the laboratory …
Number of citations: 145 pubs.acs.org
AJ Reynolds, TV Verheyen, SB Adeloju… - Energy & …, 2015 - ACS Publications
The use of aqueous amines, such as monoethanolamine (MEA, 2-aminoethanol), for post-combustion capture (PCC) of CO 2 from fossil-fuel-fired power station flue gases leads to …
Number of citations: 29 pubs.acs.org
V Cuzuel, C Gouedard, L Cuccia, J Brunet… - International Journal of …, 2015 - Elsevier
CO 2 capture and storage are quite a promising approach to limit greenhouse gas emission. However CO 2 capture process relies on the use of amine solutions which are likely to …
Number of citations: 21 www.sciencedirect.com
AK Morken, S Pedersen, ER Kleppe, A Wisthaler… - Energy Procedia, 2017 - Elsevier
In 2015, the CO 2 Technology Centre Mongstad (TCM DA), operated a test campaign using aqueous monoethanolamine (MEA) solvent at 30 wt%. The main objective was to …
Number of citations: 62 www.sciencedirect.com
AK Morken, B Nenseter, S Pedersen, M Chhaganlal… - Energy Procedia, 2014 - Elsevier
Extensive atmospheric emission monitoring has been conducted at the CO 2 Technology Centre Mongstad (TCM DA) during amine based post-combustion CO 2 capture. The TCM DA …
Number of citations: 60 www.sciencedirect.com
Q Lai, L Kong, W Gong, AG Russell, M Fan - Applied Energy, 2019 - Elsevier
The conventional regeneration processes for aqueous amine-based sorbents require high regeneration temperature and are very energy intensive. In this work, a low-temperature and …
Number of citations: 44 www.sciencedirect.com
L Braakhuis, KK Høisæter… - Industrial & Engineering …, 2022 - ACS Publications
A kinetic model has been developed to predict thermal degradation of aqueous solutions of monoethanolamine (MEA) in carbon capture. The model focusses on both the degradation …
Number of citations: 10 pubs.acs.org
IM Saeed, SA Mazari, P Alaba, BS Ali, BM Jan… - … Science and Pollution …, 2021 - Springer
Degradation of amines is a significant issue allied to amine-based carbon dioxide (CO 2 ) absorption in post-combustion CO 2 capture. It becomes essential to have a detailed …
Number of citations: 4 link.springer.com
IM Saeed, P Alaba, SA Mazari, WJ Basirun… - International Journal of …, 2018 - Elsevier
Post-combustion Carbon dioxide (CO 2 ) capture (PCC) via amine absorption-stripping is an evolving technology towards mitigation of CO 2 emissions. One of the major challenges in …
Number of citations: 61 www.sciencedirect.com

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